Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate
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Overview
Description
Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate is a complex organic compound with the molecular formula C18H16Cl3NO4 and a molecular weight of 416.692 . This compound is characterized by its unique structure, which includes a trichloroethoxy group and a methylbenzoyl amide linkage. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate typically involves multiple steps:
Formation of the Trichloroethoxy Intermediate: This step involves the reaction of trichloroethanol with a suitable base to form the trichloroethoxy anion.
Amidation Reaction: The trichloroethoxy anion is then reacted with 3-methylbenzoyl chloride to form the trichloroethoxy amide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and the trichloroethoxy group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-methylbenzoic acid, trichloroethanol, and methyl 3-hydroxybenzoate.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate involves its interaction with specific molecular targets. The trichloroethoxy group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The benzoyl amide linkage may also play a role in binding to specific proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate: Similar structure but with bromine atoms instead of chlorine.
Methyl 3-{2,2,2-trichloro-1-(cinnamoylamino)ethoxy}benzoate: Similar structure but with a cinnamoyl group instead of a methylbenzoyl group.
3-{[2,2,2-trichloro-1-(3-cyanoanilino)ethyl]amino}benzonitrile: Similar trichloroethoxy group but different aromatic substituents.
Uniqueness
Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloroethoxy group and the methylbenzoyl amide linkage makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H16Cl3NO4 |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
methyl 3-[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy]benzoate |
InChI |
InChI=1S/C18H16Cl3NO4/c1-11-5-3-6-12(9-11)15(23)22-17(18(19,20)21)26-14-8-4-7-13(10-14)16(24)25-2/h3-10,17H,1-2H3,(H,22,23) |
InChI Key |
CDLXLKTVWMMRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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